Methyl 10H-phenothiazine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4063-33-6 |
|---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
methyl 10H-phenothiazine-1-carboxylate |
InChI |
InChI=1S/C14H11NO2S/c1-17-14(16)9-5-4-8-12-13(9)15-10-6-2-3-7-11(10)18-12/h2-8,15H,1H3 |
InChI Key |
GZHAPWRJGXSDSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 10h Phenothiazine 1 Carboxylate and Its Analogues
Retrosynthetic Analysis and Precursor Identification for Methyl 10H-phenothiazine-1-carboxylate
A logical retrosynthetic analysis of this compound begins with the disconnection of the ester functional group. This leads to the immediate precursor, 10H-phenothiazine-1-carboxylic acid, and methanol (B129727). The formation of the phenothiazine (B1677639) core is the crucial step in the synthesis. This tricyclic system can be constructed through several established methods, most notably via intramolecular cyclization reactions.
A common and effective strategy for forming the phenothiazine nucleus is the Smiles rearrangement or related cyclizations of 2-substituted diphenyl sulfides. researchgate.netresearchgate.netchemicalbook.commdpi.com Therefore, the key precursors for 10H-phenothiazine-1-carboxylic acid can be identified as a substituted 2-aminothiophenol (B119425) derivative and a suitably activated benzene (B151609) ring bearing a carboxyl group or a precursor to it. For instance, the reaction between 2-aminothiophenol and 2-chlorobenzoic acid or its derivatives can lead to the formation of the phenothiazine scaffold.
An alternative and historically significant approach involves the direct thionation of a diphenylamine (B1679370) derivative. almerja.comjmedchem.com In this case, a substituted diphenylamine containing a carboxyl group would be the primary precursor.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| 10H-phenothiazine-1-carboxylic acid | C₁₃H₉NO₂S | Immediate precursor for esterification |
| 2-Aminothiophenol | C₆H₇NS | Provides one of the aromatic rings and the sulfur and nitrogen atoms for the heterocyclic core |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | Provides the second aromatic ring and the carboxyl group |
| Substituted Diphenylamine | C₁₂H₁₁N derivative | Precursor for direct thionation methods |
| Methanol | CH₄O | Reagent for esterification |
Optimized Synthetic Routes for this compound
The synthesis of this compound is typically achieved through a multi-step process that involves the initial construction of the phenothiazine ring system followed by esterification.
Multi-step Organic Synthesis Strategies
A prevalent strategy for synthesizing the precursor, 10H-phenothiazine-1-carboxylic acid, involves the condensation of 2-aminothiophenol with a halogenated benzoic acid derivative, often followed by a cyclization step. One reported method describes the synthesis of 10H-phenothiazine-1-carboxylic acid, which can then be esterified to the desired methyl ester. researchgate.netresearchgate.net
The final step in the synthesis is the esterification of 10H-phenothiazine-1-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.comoperachem.comlibretexts.orgathabascau.ca This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. operachem.com
A representative synthetic scheme is as follows:
Scheme 1: Synthesis of this compound
Formation of 10H-phenothiazine-1-carboxylic acid: This can be achieved through methods like the Smiles rearrangement of a suitable precursor. researchgate.netresearchgate.netmdpi.com
Fischer Esterification:
10H-phenothiazine-1-carboxylic acid is dissolved in a large excess of methanol.
A catalytic amount of a strong acid (e.g., H₂SO₄) is added.
The mixture is heated at reflux for several hours.
Work-up involves neutralization of the acid catalyst and purification of the crude product, typically by crystallization or chromatography.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of phenothiazine derivatives, several green chemistry approaches have been explored, which could be adapted for the production of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in the synthesis of phenothiazines. researchgate.netmdpi.comresearchgate.netresearchgate.netchemicaljournals.comtsijournals.com This technique can be applied to both the cyclization step to form the phenothiazine core and potentially the esterification step. The use of "dry media" conditions, where reagents are adsorbed onto a solid support like alumina, can further enhance the green credentials of the synthesis by minimizing solvent usage.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for easier scale-up. researchgate.net The synthesis of phenothiazine derivatives has been successfully demonstrated using flow reactors, suggesting that this technology could be applied to the synthesis of this compound, leading to a more efficient and sustainable process. researchgate.net
Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure and potential for recyclability. They have been used as media for the synthesis of phenothiazine derivatives, offering an alternative to volatile organic solvents. researchgate.netchemrxiv.org
Derivatization and Functionalization Strategies for this compound Scaffold
The this compound scaffold possesses multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives.
Electrophilic Aromatic Substitution Reactions
Nitration: Nitration of the phenothiazine ring can be achieved using nitric acid. nih.gov The reaction of phenothiazine with nitric acid can lead to the formation of nitro derivatives. nih.gov For this compound, nitration would be expected to occur at positions on the unsubstituted aromatic ring, guided by the directing effects of the heterocyclic core.
Halogenation: Halogenation of phenothiazines can be accomplished using various halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. juniperpublishers.com The introduction of halogen atoms provides a handle for further cross-coupling reactions.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are fundamental reactions for introducing alkyl and acyl groups onto aromatic rings. almerja.comwikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com These reactions are typically catalyzed by Lewis acids like aluminum chloride. While the phenothiazine ring is reactive towards electrophiles, the conditions for Friedel-Crafts reactions on the this compound scaffold would need to be carefully optimized to avoid side reactions.
Nucleophilic Substitution and Coupling Reactions at the Carboxylate Moiety
The ester group in this compound is a versatile functional handle for a variety of nucleophilic substitution and coupling reactions.
Amide Formation: The methyl ester can be readily converted to amides by reaction with primary or secondary amines. organic-chemistry.orgnih.gov This reaction can be carried out directly or by first hydrolyzing the ester to the carboxylic acid and then using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation. organic-chemistry.orgnih.govnih.gov The synthesis of phenothiazine-1-carboxamides has been reported from the corresponding acyl chlorides, which can be generated from the carboxylic acid. researchgate.net
Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (10H-phenothiazin-1-yl)methanol, a valuable intermediate for further functionalization.
Modifications at the Phenothiazine Nitrogen Atom
The nitrogen atom at the 10-position of the phenothiazine scaffold is a key site for synthetic modification. The secondary amine of a parent compound like this compound is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation to introduce a diverse range of functional groups.
N-Alkylation: This is a fundamental transformation for introducing alkyl, aryl, or other functionalized chains to the phenothiazine nitrogen. The reaction typically involves deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an electrophilic carbon, such as that in an alkyl halide. researchgate.netnih.gov Microwave-assisted heating has been shown to improve this process, offering good yields in shorter reaction times using safer solvents like alcohols. researchgate.net For example, N-alkylation of phenothiazine cap groups with methyl 4-(bromomethyl)benzoate (B8499459) is a common step in creating more complex derivatives. nih.gov This method can be used to synthesize a variety of N-substituted phenothiazines, which are of significant interest. nih.gov
N-Acylation: The introduction of an acyl group at the nitrogen position is another prevalent modification. This is often achieved by reacting the phenothiazine with an acyl chloride or anhydride. For instance, treatment of 10H-phenothiazine with chloroacetyl chloride in a solvent like dry benzene results in the formation of the corresponding N-10-chloroacetyl phenothiazine. researchgate.net A solvent-free approach for N-acetylation involves grinding phenothiazine with acetic acid and phosphorus pentachloride, which can yield the product in high purity. google.com These acylated intermediates serve as versatile building blocks for further synthetic elaborations. researchgate.netacs.orgnih.gov
The following table summarizes representative conditions for these nitrogen modification reactions.
| Reaction Type | Reagents | Conditions | Product Type | Reference |
| N-Alkylation | Alkyl Halide, Base (e.g., TEA) | Microwave heating or conventional reflux | N-Alkylphenothiazine | researchgate.netnih.gov |
| N-Acylation | Acyl Chloride (e.g., Chloroacetyl chloride) | Reflux in dry solvent (e.g., THF, Benzene) | N-Acylphenothiazine | researchgate.netacs.orgnih.gov |
| N-Arylation | Aryl Halide, Base | Transition-metal-free conditions | N-Arylphenothiazine | acs.org |
| N-Phenylethylation | Enol ether, Triethylsilane, Trifluoroacetic acid | Reductive conditions | N-Phenylethylphenothiazine | nih.gov |
Isolation and Purification Techniques for Synthetic this compound
Following the synthesis of this compound or its analogues, a crucial phase involves the isolation of the crude product from the reaction mixture and its subsequent purification to remove unreacted starting materials, reagents, and byproducts.
The initial work-up procedure often involves quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layers are then typically washed with water or brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure to yield the crude product.
For purification, several chromatographic and non-chromatographic techniques are employed, with the choice depending on the physical properties of the target compound and the nature of the impurities.
Column Chromatography: This is one of the most powerful and widely used methods for purifying phenothiazine derivatives. Silica gel is a common stationary phase for this purpose. acs.org A solvent system, or eluent, of varying polarity is passed through the column to separate the components of the mixture. The selection of the eluent is critical and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). nih.govresearchgate.net For many phenothiazine compounds, mixtures of non-polar solvents like hexanes and more polar solvents like ethyl acetate (B1210297) are effective.
Recrystallization: This technique is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble but the impurities are less so. Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities behind. google.comgoogle.com For example, an analytical sample of a phenothiazine derivative was prepared by recrystallization from acetonitrile. google.com
Distillation: For phenothiazine itself, purification can be achieved by distillation, sometimes involving superheated steam or distillation in the presence of silicon dioxide at high temperatures (300-550 °C). google.comgoogle.com
The table below outlines common purification techniques.
| Technique | Description | Typical Application/Reagents | Reference |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Stationary Phase: Silica gel; Eluent: Hexane/Ethyl Acetate mixtures. | acs.orgnih.gov |
| Thin-Layer Chromatography (TLC) | Used for monitoring reaction progress and determining optimal solvent systems for column chromatography. | Stationary Phase: Silica gel plates. | nih.govresearchgate.netnih.gov |
| Recrystallization | Purification of solids based on differences in solubility. | Solvents: Ethanol, Acetonitrile. | google.comgoogle.com |
| Distillation | Purification based on differences in boiling points. | Can be performed with superheated steam or at high temperatures with additives like silicon dioxide. | google.comgoogle.com |
Advanced Spectroscopic and Crystallographic Elucidation of Methyl 10h Phenothiazine 1 Carboxylate Structure
Nuclear Magnetic Resonance Spectroscopy (NMR) for Methyl 10H-phenothiazine-1-carboxylate
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR spectroscopy provides information on the number of chemically non-equivalent protons, their electronic environments, and their proximity to other protons. In the expected ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the phenothiazine (B1677639) backbone, the N-H proton, and the methyl ester group.
The aromatic region (typically δ 6.5-8.0 ppm) would show a complex set of signals corresponding to the seven protons on the two benzene (B151609) rings. The protons on the unsubstituted ring (H-6, H-7, H-8, H-9) would exhibit splitting patterns (multiplets) characteristic of a four-proton system on a benzene ring. The protons on the substituted ring (H-2, H-3, H-4) would be influenced by the electron-withdrawing methyl carboxylate group, leading to downfield shifts, particularly for the proton at the H-2 position. The N-H proton of the phenothiazine ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 8.0-9.0 ppm) due to its acidic nature and potential for hydrogen bonding. A sharp singlet, integrating to three protons, would be observed for the methyl group (-OCH₃) of the ester functionality, likely in the range of δ 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table presents predicted values based on the analysis of structurally similar phenothiazine derivatives, as fully assigned experimental data for this specific compound is not widely available in published literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | ~8.5 | br s | 1H | - |
| H-2 | ~7.8 | dd | 1H | ~7.8, 1.5 |
| H-4 | ~7.6 | dd | 1H | ~7.8, 1.5 |
| H-9 | ~7.2 | dd | 1H | ~7.5, 1.8 |
| H-7 | ~7.1 | td | 1H | ~7.5, 1.8 |
| H-6 | ~6.9 | dd | 1H | ~7.5, 1.8 |
| H-8 | ~6.8 | td | 1H | ~7.5, 1.8 |
| H-3 | ~6.7 | t | 1H | ~7.8 |
| -OCH₃ | ~3.9 | s | 3H | - |
s = singlet, br s = broad singlet, d = doublet, t = triplet, dd = doublet of doublets, td = triplet of doublets
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each chemically unique carbon atom in the molecule. For this compound, with a molecular formula of C₁₄H₁₁NO₂S, the spectrum would display 14 distinct signals, assuming no accidental overlap.
The most downfield signal would correspond to the carbonyl carbon (C=O) of the ester group, typically found in the δ 165-170 ppm region. The twelve carbons of the aromatic phenothiazine core would appear in the δ 110-150 ppm range. The specific shifts are influenced by the heteroatoms (N and S) and the carboxylate substituent. Carbons directly bonded to the nitrogen and sulfur atoms (C-4a, C-5a, C-10a, C-11a) have characteristic chemical shifts. The carbon atom to which the ester group is attached (C-1) would also be clearly identifiable. The carbon of the methyl ester group (-OCH₃) is expected to produce a signal in the upfield region of the spectrum, around δ 52-55 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table presents predicted values based on the analysis of structurally similar phenothiazine derivatives.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168.0 |
| C-11a, C-4a | ~142-145 |
| C-5a, C-10a | ~127-130 |
| C-1 | ~125.0 |
| Aromatic C-H | ~115-128 |
| -OCH₃ | ~53.0 |
To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. spectrabase.com A COSY spectrum of this compound would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and similarly trace the connectivity of the protons on the other aromatic ring (H-6 through H-9). This allows for the sequential assignment of protons within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. spectrabase.com An HSQC experiment would provide definitive one-bond C-H correlations, for example, linking the proton signal at ~3.9 ppm to the carbon signal at ~53.0 ppm, confirming their assignment as the -OCH₃ group. It would similarly link each aromatic proton signal to its corresponding aromatic carbon signal.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.
High-Resolution Mass Spectrometry measures molecular mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's unique elemental composition, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). thieme-connect.de For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₁NO₂S. The calculated exact mass can be compared to the experimentally measured mass, with a match within a very small tolerance (e.g., ±5 ppm) providing unequivocal confirmation of the molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁NO₂S |
| Calculated Exact Mass [M+H]⁺ | 258.0583 |
| Expected Experimental [M+H]⁺ | ~258.0581 (within tolerance) |
In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint of the molecule's structure. nih.gov For this compound (Molecular Weight: ~257.31 g/mol ), several key fragmentation pathways would be expected.
A primary fragmentation would be the loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion, resulting in a prominent peak corresponding to a stable acylium ion [M-31]⁺. Another likely fragmentation is the loss of the entire carbomethoxy radical (•COOCH₃), leading to a peak for the phenothiazine cation [M-59]⁺. Further fragmentation could involve the cleavage of the central phenothiazine ring, such as the loss of a sulfur atom.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z Value (Predicted) | Identity of Fragment |
| 257 | [M]⁺ (Molecular Ion) |
| 226 | [M - •OCH₃]⁺ (Loss of methoxy radical) |
| 198 | [M - •COOCH₃]⁺ (Loss of carbomethoxy radical) |
| 166 | [C₁₂H₈N]⁺ (Loss of •COOCH₃ and S) |
Infrared (IR) Spectroscopy for Functional Group Identification
For instance, the analysis of a similar structure, 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carboxylic acid, reveals key vibrational frequencies that are anticipated to be present in this compound. The transformation of an aldehyde to a carboxylic acid in a phenothiazine derivative shows a characteristic shift in the carbonyl (C=O) stretching frequency from approximately 1670 cm⁻¹ to a higher wavenumber around 1730 cm⁻¹ lew.ro. This indicates the formation of the carboxylic acid, and a similar high-frequency C=O stretch would be expected for the ester group in this compound.
Furthermore, the IR spectrum of the parent 10H-phenothiazine shows a characteristic N-H stretching vibration. In this compound, this band would be absent due to the substitution at the nitrogen atom. The spectrum would also feature prominent bands corresponding to C-H stretching of the aromatic rings and the methyl group, C=C stretching vibrations within the aromatic rings, and the asymmetric and symmetric stretching of the C-O-C bond of the ester group. The C-S-C stretching vibration within the phenothiazine core is also a characteristic feature. researchgate.net
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Ester) | ~1730 - 1750 | Stretching |
| C-O (Ester) | ~1250 - 1300 (asymmetric), ~1000-1100 (symmetric) | Stretching |
| C-N | ~1250 - 1350 | Stretching |
| C-S | ~600 - 800 | Stretching |
| Aromatic C-H | ~3000 - 3100 | Stretching |
| Aromatic C=C | ~1450 - 1600 | Stretching |
| Aliphatic C-H (Methyl) | ~2850 - 2960 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of phenothiazine derivatives is typically characterized by multiple absorption bands corresponding to π-π* and n-π* transitions.
For a related compound, (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one, an intense absorption in the UV region was observed with a maximum wavelength (λmax) at 408 nm in DMSO solution ubbcluj.ro. Another study on a N-phosphorylated phenothiazine derivative reported two primary absorption bands at 280 nm and 234 nm, attributed to n-π* and π-π* transitions, respectively nih.gov. The introduction of a carboxyl group on the phenothiazine core has been shown to be a viable strategy for obtaining blue light emission, indicating a significant influence on the electronic properties lew.ro.
Based on these findings, this compound is expected to exhibit strong absorption in the UV region. The spectrum will likely display characteristic bands for the phenothiazine chromophore, with their exact positions influenced by the electron-withdrawing nature of the methyl carboxylate group at the 1-position. These transitions are generally from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals.
Table 2: Expected UV-Visible Absorption Maxima and Electronic Transitions for this compound
| Solvent | Expected λmax (nm) | Type of Transition |
| Dichloromethane | ~250-260 | π-π |
| Dichloromethane | ~300-320 | n-π / π-π* |
Single-Crystal X-ray Diffraction Analysis of this compound
While a specific crystal structure for this compound is not publicly documented, extensive crystallographic data exists for closely related phenothiazine derivatives, which allows for a detailed prediction of its structural features. For instance, the crystal structure of 10-Methyl-10H-phenothiazine reveals that the phenothiazine unit adopts a non-planar butterfly structure, with the central six-membered ring in a boat conformation researchgate.net. The dihedral angle between the two outer aromatic rings is a key parameter describing this folding. In 10-Methyl-10H-phenothiazine, this angle is reported to be 39.53 (10)° researchgate.net.
It is expected that this compound would also crystallize in a common space group, such as the monoclinic P2₁/c system, and exhibit a similar folded "butterfly" conformation of the phenothiazine core. The presence of the methyl carboxylate group at the 1-position will influence the precise bond lengths and angles within the aromatic ring to which it is attached.
Table 3: Predicted Crystallographic Data for this compound (based on analogous structures)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c or similar |
| a (Å) | ~11-12 |
| b (Å) | ~6-7 |
| c (Å) | ~13-14 |
| β (°) | ~105-107 |
| Z (molecules per unit cell) | 4 |
The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. In the crystal structure of 10-Methyl-10H-phenothiazine, a significant π–π stacking interaction is observed between the aromatic rings of neighboring molecules, with a centroid–centroid distance of 3.6871 (12) Å researchgate.net. This type of interaction is a common feature in the crystal packing of aromatic compounds and contributes significantly to the stability of the crystal lattice.
Computational Chemistry and Theoretical Investigations of Methyl 10h Phenothiazine 1 Carboxylate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity and properties of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For phenothiazine (B1677639) derivatives, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G++(d,p) or 6-311++G(d,p), are utilized to determine ground state properties. samipubco.comresearchgate.net These calculations provide crucial information on frontier molecular orbitals, charge distribution, and conformational analysis.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. samipubco.com For various phenothiazine derivatives, this energy gap has been calculated to explain charge transport phenomena within the molecules. samipubco.com
Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Representative Phenothiazine Analogues using DFT (B3LYP/6-311++G(d,p))
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 10-phenylphenothiazine (PP) | -5.32 | -0.91 | 4.41 |
| 10-phenyl-10H-phenothiazine-3-carbaldehyde (PPC) | -5.78 | -2.12 | 3.66 |
| 7-bromo-10-phenyl-10H-phenothiazine-3-carbaldehyde (BPPC) | -5.83 | -2.15 | 3.68 |
| (E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)acrylic acid (BPPAA) | -5.46 | -1.03 | 4.43 |
| (E)-3-(7-bromo-10-phenyl-10H-phenothiazine-3-yl)-2-cyanoacrylic acid (BPPCA) | -6.13 | -3.06 | 3.07 |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are used for highly accurate calculations of molecular geometry and energy. researchgate.net For phenothiazine and its N-methyl derivative, ab initio calculations have been employed to predict molecular structures and properties like NMR chemical shifts. researchgate.net
One powerful ab initio application is the Gauge-Independent Atomic Orbital (GIAO) method, which is used for calculating NMR magnetic shielding constants. researchgate.net Such calculations can provide theoretical NMR spectra that are in excellent agreement with experimental data, aiding in the structural elucidation of complex molecules. researchgate.net These methods are computationally more intensive than DFT but can offer a higher level of accuracy, especially when electron correlation effects are significant. researchgate.net
Molecular Dynamics Simulations of Methyl 10H-phenothiazine-1-carboxylate Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can be used to validate the stability of its binding pose within a molecular target, such as a protein's active site, as predicted by docking studies. mdpi.com An MD simulation tracks the trajectory of a molecule, providing insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent or a biological macromolecule. mdpi.comdergipark.org.tr The stability of the ligand-protein complex during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over time. mdpi.comdergipark.org.tr A stable RMSD value suggests that the docking pose is reliable. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, QSAR models could be developed to predict their activity against a specific molecular target.
The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for a series of known active and inactive analogues. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Common QSAR approaches include 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The predictive power of these models is validated using statistical metrics such as the square of the correlation coefficient (R²), the square of the cross-validation coefficient (q²), and the square of the predictive correlation coefficient for an external test set (r²). nih.govnih.gov A reliable QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. nih.govnih.gov
Virtual Screening and Docking Studies with Molecular Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock candidate ligands into the binding site. nih.gov High-throughput virtual screening (HTVS) is a rapid form of docking used to screen millions of compounds. frontiersin.org
Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It scores the binding affinity, with more negative scores typically indicating a stronger interaction. dergipark.org.tr For a compound like this compound, docking studies could be performed against various molecular targets to predict its binding mode and affinity. Docking results help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. dergipark.org.trnih.gov
Table 2: Example Docking Scores and Key Interacting Residues from a Virtual Screening Study Against Sphingosine Kinase 1 (SphK1)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Neobavaisoflavone | -9.650 | Asp178, Leu299 |
| Licochalcone A | -9.609 | Asp178 |
| Xanthohumol (XN) | Not specified | Specific amino acid residues |
| 8-Prenylnaringenin (8-PN) | Not specified | Specific amino acid residues |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental results for structural validation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-visible absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state (S0) to various excited states (S1, S2, etc.), TD-DFT can predict the wavelength of maximum absorption (λmax). nih.gov For instance, calculations for a phenothiazine derivative showed that absorption bands could be ascribed to n-π* and π-π* transitions. nih.gov Similarly, the method can predict fluorescence emission by calculating the S1→S0 transition energy. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. nih.gov
Redox Chemistry and Electrochemistry of Methyl 10h Phenothiazine 1 Carboxylate
Electrochemical Behavior and Redox Potentials
The electrochemical properties of phenothiazine (B1677639) derivatives are of significant interest due to their widespread use as redox mediators, in electro-responsive materials, and as the core of many pharmaceuticals. researchgate.netresearchgate.net Their ability to undergo reversible or quasi-reversible oxidation-reduction reactions is central to these applications. The electrochemical behavior of Methyl 10H-phenothiazine-1-carboxylate is primarily governed by the electron-rich phenothiazine nucleus, with the ester and methyl groups providing secondary electronic and steric influences.
The oxidation of the phenothiazine core typically proceeds via a monoelectronic step to form a radical cation, which can be stable depending on the surrounding chemical environment. researchgate.net Further oxidation can lead to the formation of a dication or subsequent chemical reactions, such as oxidation at the sulfur atom to form a sulfoxide (B87167). researchgate.netresearchgate.net
A detailed study on the closely related 10H-phenothiazine-1-carboxylic acid using square wave anodic stripping voltammetry (SWASV) at a glassy carbon electrode provides the most direct insight into the expected electrochemical behavior. researchgate.net This research demonstrated that the first monoelectronic oxidation step occurs at a relatively low potential, around +0.25 V. researchgate.net This potential is influenced by the solvent, which affects the stability of intramolecular hydrogen bonds between the carboxylic acid proton and the heterocyclic nitrogen atom. researchgate.netresearchgate.net
Two primary conformers of 10H-phenothiazine-1-carboxylic acid exist: one stabilized by an intramolecular hydrogen bond (conformer 1a) and one without (conformer 1b). researchgate.netresearchgate.net Conformer 1a, being more stable and having a higher electron density at the nitrogen atom, is associated with a lower oxidation potential. researchgate.net The esterification of the carboxylic acid to form this compound would eliminate this hydrogen bonding, likely resulting in a shift in the observed redox potential.
Table 1: Oxidation Potentials of 10H-phenothiazine-1-carboxylic acid in Various Solvents Data extracted from a study using Square Wave Anodic Stripping Voltammetry (SWASV).
| Solvent | Oxidation Potential (V vs. Ag/AgCl) | Reference |
| Acetonitrile | ~0.25 | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | Slightly higher than Acetonitrile | researchgate.net |
| Chloroform (B151607) | Slightly higher than Acetonitrile | researchgate.net |
This table was created by the AI based on data from the cited source.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of phenothiazines. researchgate.netsioc-journal.cn For phenothiazine derivatives, CV scans typically reveal one or more oxidation peaks. The first oxidation wave generally corresponds to the reversible, one-electron oxidation of the neutral molecule to its radical cation. researchgate.net The stability of this radical cation in a given medium can be assessed from the ratio of the anodic to cathodic peak currents (Ipa/Ipc); a ratio close to 1 indicates a stable radical cation on the timescale of the CV experiment. researchgate.net
Chronoamperometry and Chronocoulometry
Chronoamperometry and chronocoulometry are electrochemical techniques used to study the kinetics of electrode processes and the adsorption of species onto electrode surfaces. For instance, these methods have been employed to demonstrate the adsorption and preconcentration of certain phenothiazine-based drugs at the electrode surface, which enhances their detection limits. researchgate.net While these techniques are applicable to the study of this compound, particularly for understanding its interaction with electrode materials and the kinetics of its electron transfer, specific research applying chronoamperometry or chronocoulometry to this compound has not been reported in the reviewed literature.
Formation and Characterization of Radical Cations and Anions
The hallmark of phenothiazine electrochemistry is the formation of a deeply colored and often stable radical cation upon one-electron oxidation. nih.govrsc.org This process is central to their function in many applications.
The oxidation of this compound is expected to proceed via the removal of an electron from the phenothiazine ring system, which has significant π-electron density and involves the nitrogen and sulfur heteroatoms, to form a radical cation. researchgate.netnih.gov The stability of this radical cation is influenced by several factors:
Solvent: Polar, aprotic solvents generally stabilize the charged radical species.
Acidity: In acidic media, the radical cation of some phenothiazines can be more stable. researchgate.netnih.gov
Substituents: The nature and position of substituents on the phenothiazine core play a crucial role. The carboxylate group at the 1-position influences the electron density distribution and, consequently, the stability of the resulting radical. researchgate.net
The radical cations of phenothiazines like 10-methylphenothiazine (B72558) have been extensively characterized using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which confirms the presence of the unpaired electron, and UV-Vis spectroscopy, which reveals characteristic strong absorption bands in the visible region. rsc.orgresearchgate.nettdl.org For the parent 10H-phenothiazine, the radical cation (PTH•+) is formed through electron transfer from its excited state. nih.gov The stability of phenothiazine radical cations is critical for their use in applications like redox flow batteries, and their decomposition pathways are a subject of active research. rsc.org
The formation of radical anions is less common for phenothiazines, as it would require reduction of the electron-rich ring system, a process that is generally not favored under the oxidative conditions used to generate radical cations.
Electron Transfer Mechanisms Involving this compound
The electron transfer (ET) mechanism for phenothiazine derivatives is generally accepted to be a stepwise process. researchgate.netresearchgate.net For this compound, the proposed mechanism, based on studies of its parent acid and other derivatives, is as follows:
First Electron Transfer: The neutral molecule undergoes a one-electron oxidation at the electrode surface to form the corresponding radical cation. This is typically a reversible or quasi-reversible step. PTZ-COOCH₃ ⇌ [PTZ-COOCH₃]•⁺ + e⁻
Second Electron Transfer / Chemical Reaction: The radical cation can undergo further oxidation at a more positive potential to form a dication, which is often unstable. researchgate.net Alternatively, the radical cation can participate in subsequent chemical reactions. A common pathway is the reaction with water or other nucleophiles present in the medium, often leading to the formation of the corresponding sulfoxide (S=O) derivative. nih.gov In some cases, dimerization or polymerization of the radical cation can also occur. rsc.org
The rate and thermodynamics of the electron transfer are governed by the molecular structure. The conformation of the phenothiazine ring, which is a folded "butterfly" shape, and the electronic effects of the substituents determine the energy of the Highest Occupied Molecular Orbital (HOMO), from which the electron is removed. sioc-journal.cnresearchgate.net For 10H-phenothiazine-1-carboxylic acid, intramolecular hydrogen bonding was shown to lower the oxidation potential by increasing the electron density at the heterocyclic nitrogen atom. researchgate.net The absence of this bond in the methyl ester derivative would likely alter the HOMO energy and thus the ease of electron transfer.
Photoelectrochemical Properties and Applications
The strong electron-donating ability of the phenothiazine core makes its derivatives attractive for use in photoelectrochemical applications, such as dye-sensitized solar cells and photoredox catalysis. researchgate.net When a phenothiazine derivative absorbs light, it can be promoted to an excited state, from which it can more readily donate an electron.
Studies on the photooxidation of 10-methylphenothiazine (MPS) show that upon electronic excitation, it can undergo two competing pathways in the presence of oxygen: energy transfer to produce singlet oxygen, or electron transfer to form the MPS radical cation and a superoxide (B77818) anion. researchgate.netrsc.orgnih.gov The dominant pathway is influenced by the polarity of the medium and the presence of proton donors. rsc.org
A notable application is the development of a photoelectrochemical sensor for hypochlorous acid based on a D-π-A (Donor-π bridge-Acceptor) phenothiazine dye. mdpi.com In this system, the phenothiazine moiety acts as the electron donor. Upon irradiation, an internal charge transfer (ICT) occurs, generating a photocurrent. When the sensor reacts with hypochlorous acid, the sulfur atom of the phenothiazine is oxidized to a sulfoxide. This oxidation disrupts the ICT pathway, leading to a measurable decrease in the photocurrent. mdpi.com While this specific application does not use this compound, it demonstrates the principle and potential for using such compounds in the design of photoelectrochemical sensors and devices.
Mechanistic Investigations of Biological Activities in Vitro and in Silico Paradigms Only
Molecular Target Identification and Binding Affinities (In Silico and Biochemical Assays)
Investigations into the molecular interactions of phenothiazine (B1677639) derivatives have identified specific protein targets, suggesting potential mechanisms of action for Methyl 10H-phenothiazine-1-carboxylate through enzyme inhibition and receptor binding.
Research has highlighted the phenothiazine scaffold as a promising core structure for enzyme inhibitors. Studies on compounds structurally related to this compound have demonstrated potent and selective inhibition of key enzymes involved in cellular regulation.
One area of significant findings is the inhibition of histone deacetylase 6 (HDAC6). A structurally similar compound, 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide, was identified as a highly potent HDAC6 inhibitor with substantial selectivity over other HDAC isoforms like HDAC1. nih.gov This suggests that the phenothiazine moiety is a favorable "cap group" for engaging with the active site of this enzyme.
Furthermore, other phenothiazine derivatives have been investigated as inhibitors of farnesyltransferase (FTase). nih.gov This enzyme is crucial for post-translational modification of proteins, including the Ras protein involved in cell signaling. By designing phenothiazine derivatives that competitively inhibit FTase, researchers have shown that the phenothiazine skeleton plays a critical role in this inhibitory activity. nih.gov The 2-chlorophenothiazine (B30676) derivative, in particular, showed the highest FTase inhibition, with quantitative structure-activity relationship (QSAR) studies confirming the importance of the phenothiazine structure for this effect. nih.gov
Table 1: Enzyme Inhibition by Phenothiazine Derivatives (Cell-free Assays)
| Phenothiazine Derivative | Target Enzyme | Key Findings |
|---|---|---|
| 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide | Histone Deacetylase 6 (HDAC6) | Identified as a very potent and selective inhibitor. nih.gov |
| 2-chlorophenothiazine derivative with amino acid moiety | Farnesyltransferase (FTase) | Demonstrated the highest FTase inhibition among tested derivatives; the carboxylic acid group acts as a key zinc-chelating haptophore. nih.gov |
The versatility of the phenothiazine structure extends to interactions with cell surface receptors. Hybrid molecules incorporating the phenothiazine scaffold have been developed and tested for their ability to antagonize specific receptors in isolated systems. For instance, derivatives combining a 6-amino-pyrimidine-2,4(1H,3H)-dione moiety with phenothiazine carboxylic acid have been identified as antagonists of the histamine (B1213489) H1 receptor, which is implicated in allergic reactions. nih.gov These findings from related compounds suggest a potential for this compound to be investigated for similar receptor-ligand interactions.
Cellular Pathway Modulation in Model Systems (In Vitro, e.g., immortalized cell lines, primary cells, but not patient-derived or clinical samples)
In vitro studies using various cell lines have provided insight into how phenothiazine compounds modulate fundamental cellular processes, including programmed cell death and responses to stress.
Phenothiazine derivatives are known to induce apoptosis, or programmed cell death, in various cancer cell lines. The mechanisms underlying this effect often involve the activation of key signaling pathways and effector proteins.
Studies on derivatives like chlorpromazine (B137089) and trifluoperazine (B1681574) in Chinese hamster lung fibroblast (V79) cells showed that these compounds could induce apoptosis, characterized by DNA fragmentation. nih.gov This apoptotic response was associated with an accumulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov Similarly, a related aldehyde derivative, 10-Methyl-10H-phenothiazine-3-carbaldehyde, has been shown to exert cytotoxic effects on B16-F10 murine melanoma cells by inducing apoptosis and inhibiting cell proliferation.
The activation of caspases, a family of proteases that execute apoptosis, is a central feature. Apical caspases like caspase-8 and caspase-10 are recruited to signaling complexes such as the death-inducing signaling complex (DISC), leading to their activation. nih.gov They, in turn, activate effector caspases, culminating in cell death. nih.gov The ability of some phenothiazine-based redox cyclers to induce apoptosis is directly linked to their capacity to generate intracellular reactive oxygen species (ROS), which can trigger caspase activation. nih.gov
Table 2: In Vitro Apoptosis Induction by Phenothiazine Derivatives
| Phenothiazine Derivative | Cell Line | Apoptotic Mechanism |
|---|---|---|
| Chlorpromazine, Trifluoperazine | V79 (Chinese hamster lung fibroblast) | Induction of p53 and p21 expression, leading to DNA fragmentation. nih.gov |
| 10-Methyl-10H-phenothiazine-3-carbaldehyde | B16-F10 (Murine melanoma) | Induction of apoptosis and inhibition of cell proliferation. |
| Phenothiazine-thiazole hybrid | THP-1, HL-60 (Human leukemia) | Induced apoptosis and affected metabolic activity. nih.gov |
Autophagy is a cellular degradation and recycling process that plays a complex, dual role in cancer. A key marker for monitoring autophagy is the conversion of the cytosolic form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II), which signifies the formation of autophagosomes. nih.gov The autophagic flux can be measured by detecting the difference in LC3-II levels in the presence and absence of lysosomal inhibitors like chloroquine. fda.gov
While direct studies on the effect of this compound on autophagy are not extensively documented, the general pro-apoptotic and cytotoxic activities of phenothiazines in cancer cells suggest that modulation of autophagy is a plausible mechanism of action. Phytochemicals with structures that can interact with cellular membranes and signaling pathways have been shown to modulate autophagy by altering LC3-II levels and autophagic flux. nih.gov For example, some compounds can induce autophagy-dependent cell death. nih.gov Given the established biological activities of the phenothiazine class, investigating the specific effects of this compound on LC3 processing and autophagic pathways in cancer cell lines remains a critical area for future research.
Phenothiazine derivatives can modulate the cellular redox environment, a mechanism that can be exploited for therapeutic effect, particularly in oncology. Cancer cells often exist in a state of heightened constitutive oxidative stress, making them vulnerable to further increases in reactive oxygen species (ROS). nih.gov
Certain phenothiazinium compounds act as redox cyclers that can be bioreductively activated, for instance by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells. nih.gov This activation leads to a cycle of reduction and re-oxidation that transfers electrons to molecular oxygen, generating superoxide (B77818) and other ROS. This targeted induction of severe oxidative stress can overwhelm the antioxidant capacity of malignant cells, leading to apoptosis, while leaving normal cells, which have lower basal ROS levels, relatively unharmed. nih.gov
This pro-oxidant mechanism represents a key pathway through which phenothiazine compounds can achieve selective cytotoxicity against cancer cells in vitro. nih.gov
Table 3: In Vitro Oxidative Stress Modulation by Related Compounds
| Compound Class/Derivative | System | Observed Effect |
|---|---|---|
| Phenothiazinium redox cyclers | Human G361 melanoma cells | NQO1-dependent generation of intracellular ROS, leading to apoptosis. nih.gov |
| Methyl [5-[[4-(2-pyridinyl)-1-piperazinyl]-carbonyl]-1H-benzimidazol-2 yl] carbamate | Hamster jejunum (in relation to parasitic infection) | Enhanced generation of superoxide (O2-) and hydrogen peroxide (H2O2), possibly via xanthine (B1682287) oxidase activation. nih.gov |
Structure-Activity Relationships (SAR) in Mechanistic Contexts (In Vitro/In Silico)
The biological activity of phenothiazine derivatives is intricately linked to their structural features. The nature and position of substituents on the phenothiazine ring system, as well as the characteristics of the side chain at the N-10 position, play a crucial role in determining their pharmacological profile.
Elucidation of Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. While a specific pharmacophore model for this compound as an anti-inflammatory agent has not been explicitly defined in the literature, we can infer potential pharmacophoric features by examining the characteristics of known cyclooxygenase (COX) inhibitors and the general SAR of phenothiazines.
For many COX-2 selective inhibitors, a common pharmacophore includes a hydrogen bond acceptor, two hydrophobic groups, and an aromatic ring nih.gov. The phenothiazine nucleus of this compound provides a large hydrophobic scaffold with two aromatic rings. The carbonyl group of the methyl carboxylate at the C-1 position can act as a hydrogen bond acceptor.
The nature of the substituent at the N-10 position is also critical. For many biologically active phenothiazines, a three-carbon chain separating the N-10 atom from a terminal amino group is important slideshare.net. In this compound, the absence of such a side chain suggests a different mode of interaction with its targets compared to traditional neuroleptic phenothiazines.
Design of Novel this compound Analogues with Enhanced Potency (In Vitro/In Silico)
Based on the available SAR data for various phenothiazine derivatives, several strategies can be proposed for the design of novel this compound analogues with potentially enhanced anti-inflammatory potency.
Modification of the Carboxylate Group:
The methyl ester of the 1-carboxylate group could be modified to explore its impact on activity. Conversion to other esters (e.g., ethyl, propyl) could modulate the lipophilicity and pharmacokinetic properties of the molecule. Furthermore, converting the ester to an amide or a hydrazone could introduce new hydrogen bonding interactions and potentially enhance binding to target enzymes. Research on 10H-phenothiazine-1-acylhydrazone derivatives has already shown promise in this regard nih.gov.
Substitution on the Phenothiazine Ring:
While substitution at C-1 is a defining feature of this series, introducing small, electron-withdrawing groups at other positions of the phenothiazine ring could enhance potency, drawing parallels from the SAR of other phenothiazine classes. For instance, a chloro or trifluoromethyl group at the C-2 or C-7 positions could be investigated.
Introduction of a Side Chain at the N-10 Position:
The following table outlines potential modifications and the rationale behind them for the design of novel analogues:
| Modification Site | Proposed Modification | Rationale |
| C-1 Position | Convert methyl ester to other esters (ethyl, propyl, etc.) | Modulate lipophilicity and pharmacokinetics. |
| Convert ester to amide or hydrazone | Introduce new hydrogen bonding interactions. | |
| Phenothiazine Ring | Introduce electron-withdrawing groups (e.g., Cl, CF3) at C-2 or C-7 | Potentially enhance potency based on general phenothiazine SAR. |
| N-10 Position | Introduce short alkyl or acyl chains | Alter molecular shape and explore new interactions with the target. |
These proposed modifications are based on extrapolations from existing data on other phenothiazine series and would require in vitro and in silico validation to ascertain their effect on the anti-inflammatory potency of this compound analogues.
Applications and Emerging Research Directions for Methyl 10h Phenothiazine 1 Carboxylate in Advanced Materials Science and Chemical Probes
Utilization as a Fluorescent Probe or Dye
The inherent fluorescence of the phenothiazine (B1677639) scaffold is a cornerstone of its application as a chemical sensor and imaging agent. The electronic properties, and thus the fluorescence characteristics, can be finely tuned by chemical modifications to the phenothiazine ring system.
Fluorometric Sensing Applications
Derivatives of the phenothiazine core are actively being developed as highly sensitive and selective fluorescent probes for various analytes. The principle often involves a change in the fluorescence intensity or a shift in the emission wavelength of the phenothiazine fluorophore upon interaction with the target molecule.
For instance, a novel fluorescent probe based on phenothiazine, designated CMPA, was synthesized for the detection of hydrazine (B178648). researchgate.net This probe utilized methyl cyanoacetate (B8463686) as the recognition group and the phenothiazine unit as the fluorescent reporter. researchgate.net In the presence of hydrazine, the probe exhibited a significant Stokes shift of 100 nm and achieved a low detection limit of 5.2 ppb. researchgate.net Another study demonstrated the use of a 10-(4-butoxyphenyl)-10H-phenothiazine derivative for the detection of chloroform (B151607) and other chlorinated hydrocarbons. researchgate.net Exposure to these solvents in the presence of light triggered a distinct change in the molecule's emission, enabling visual detection at concentrations as low as 5 parts per million (ppm). researchgate.net These examples highlight the adaptability of the phenothiazine structure for creating bespoke sensing molecules.
Table 1: Examples of Phenothiazine-Based Fluorometric Sensing
| Probe Derivative | Target Analyte | Key Findings |
|---|---|---|
| Phenothiazine with methyl cyanoacetate (CMPA) | Hydrazine | Detection limit of 5.2 ppb; Stokes shift of 100 nm. researchgate.net |
| 10-(4-butoxyphenyl)-10H-phenothiazine | Chlorinated Hydrocarbons (e.g., Chloroform) | Visual detection down to 5 ppm; significant emission change upon exposure. researchgate.net |
Biological Imaging Reagents (e.g., cell staining, not in vivo imaging)
The fluorescence of phenothiazine derivatives also makes them valuable reagents for biological imaging at the cellular level. Their ability to stain specific cellular components or report on the presence of intracellular analytes is a growing area of research.
A phenothiazine-based probe developed for hydrazine detection was successfully applied to the imaging of living cells. researchgate.net When introduced to HepG2 (human liver cancer) cells in the presence of hydrazine, the probe produced a distinct violet fluorescence, demonstrating its utility in visualizing cellular processes. researchgate.net The general strategy of using fluorescent molecules with carboxylate groups for covalent staining of biological samples further supports the potential of Methyl 10H-phenothiazine-1-carboxylate in this domain. nih.gov Such methods allow for the fluorescent visualization of anatomical structures in cells and tissues, and the carboxylate group can serve as a handle for conjugation or interaction with biological targets. nih.gov
Table 2: Phenothiazine Derivatives in Biological Imaging
| Probe Derivative | Application | Cell Line | Observation |
|---|
Incorporation into Functional Polymers and Organic Electronics
The electron-donating nature and semiconducting properties of the phenothiazine moiety make it a premier candidate for integration into functional organic materials. Its characteristic non-planar, butterfly-like structure can help suppress intermolecular aggregation and π-stacking in the solid state, which is often beneficial for the performance of electronic devices. mdpi.com
Conductive Polymers
Phenothiazine units can be chemically linked together, often with other π-conjugated spacers, to form electroactive polymers. These polymers are being explored for a variety of applications due to their ability to conduct charge. Researchers have synthesized novel organic co-poly-ynes incorporating the phenothiazine motif via Sonogashira cross-coupling reactions. manchester.ac.uk These materials are designed for use in optoelectronic devices, where the extended conjugation along the polymer backbone facilitates charge transport. manchester.ac.uk Furthermore, phenothiazine can be used as a filler in polymer electrolytes to enhance electrical conductivity. In one study, a polymer electrolyte containing phenothiazine exhibited a higher electrical conductivity (3.3 × 10⁻⁴ S·cm⁻¹) compared to an undoped version (6.9 × 10⁻⁵ S·cm⁻¹). mdpi.com
Organic Light-Emitting Diodes (OLEDs)
The luminescence of phenothiazine-based materials is central to their use in OLED technology. By incorporating phenothiazine into polymer backbones, researchers can create materials for the emissive layer of OLED devices. The emission color and efficiency can be tuned by modifying the chemical structure of the polymer.
Two novel polymers, PQP and PQM, which contain phenothiazine units, were synthesized specifically for application in light-emitting diodes. researchgate.net Devices fabricated with these polymers emitted bright orange to red light. The ability to fine-tune redox potentials and luminescence through substitution on the phenothiazine core is a significant advantage in designing new OLED materials. researchgate.net
Table 3: Performance of Phenothiazine-Based Polymers in OLEDs
| Polymer | Emission Peak | Emission Color | Max. Brightness (Luminance) | Applied Voltage |
|---|---|---|---|---|
| PQP | 664 nm | Red | ~60 cd/m² | 17 V researchgate.net |
Organic Photovoltaics (OPVs)
In the realm of solar energy, phenothiazine derivatives are highly valued as electron donor materials in both dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) organic solar cells. mdpi.comresearchgate.net The core principle involves pairing the electron-rich phenothiazine donor with a suitable electron-acceptor material. Upon light absorption, the phenothiazine unit donates an electron, initiating the charge separation process that generates a photocurrent.
Numerous studies have focused on designing phenothiazine-based molecules with a Donor-π-Acceptor (D-π-A) or Donor-Acceptor-Donor (D-A-D) structure to optimize photovoltaic performance. researchgate.netmdpi.comrsc.org These structural modifications influence the material's light absorption, energy levels, and charge mobility, which are critical factors for cell efficiency. mdpi.comrsc.org For example, a solar cell using a phenothiazine derivative (phenothiazine 2) as the donor and a fullerene derivative (PC₇₁BM) as the acceptor achieved a power conversion efficiency (PCE) of 7.35% after solvent vapor annealing. rsc.org Another organic dye based on the phenothiazine chromophore reached a PCE of 5.5%. researchgate.net
Table 4: Photovoltaic Performance of Devices Using Phenothiazine-Based Donor Materials
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| Phenothiazine 1 | PC₇₁BM | 0.95 | 8.73 | 0.58 | 4.81 rsc.org |
| Phenothiazine 2 | PC₇₁BM | 0.99 | 11.98 | 0.62 | 7.35 rsc.org |
Role in Catalysis and Organic Transformations
The electron-rich nature of the phenothiazine core makes it an excellent candidate for mediating electron transfer processes, a fundamental aspect of many catalytic cycles. Derivatives of phenothiazine have emerged as potent organic photoredox catalysts, capable of harnessing visible light to drive a variety of organic transformations. nih.govrsc.org These catalysts operate through a mechanism involving the formation of a photo-excited state, followed by a single-electron transfer (SET) to or from a substrate molecule.
The general mechanism for phenothiazine-based photoredox catalysis begins with the absorption of light, which promotes the phenothiazine catalyst to an excited state. In this excited state, the catalyst is a much stronger reductant and can donate an electron to a suitable substrate, initiating a radical reaction. Alternatively, the excited catalyst can act as an oxidant. The resulting phenothiazine radical cation is a stable species that can participate in the catalytic cycle. acs.orgbeilstein-journals.org
While direct catalytic applications of this compound are not extensively documented, its structural similarity to well-studied phenothiazine photoredox catalysts suggests significant potential. The presence of the electron-withdrawing methyl carboxylate group at the 1-position is expected to influence the redox potential of the phenothiazine core, making it a potentially more oxidizing catalyst compared to unsubstituted phenothiazine. This modification could be advantageous for specific oxidative transformations.
Research on related phenothiazine derivatives has demonstrated their efficacy in a range of reactions:
Oxidative Coupling of Amines: Phenothiazine dyes have been successfully used to catalyze the visible-light-driven oxidative coupling of primary amines to form imines. nih.gov
Atom Transfer Radical Polymerization (ATRP): Phenothiazine derivatives have been employed as organic photocatalysts for metal-free ATRP, enabling the synthesis of well-defined polymers. researchgate.net
Synthesis of γ-Lactones: N-phenylphenothiazine sulfoxide (B87167) has been identified as an effective photocatalyst for the synthesis of complex γ-lactones from simple olefins. acs.orgnih.gov
Dehalogenation Reactions: 10-Phenyl-10H-phenothiazine (PTH) has shown photocatalytic activity in the dehalogenation of aromatic halides. diva-portal.org
The introduction of the methyl carboxylate group in this compound could modulate its catalytic activity and substrate scope in these and other organic transformations. Further research is warranted to explore its specific catalytic capabilities.
Development as Redox-Active Components in Energy Storage Devices
The reversible redox behavior of phenothiazines makes them highly attractive for applications in electrochemical energy storage systems, such as lithium-ion batteries (LIBs) and redox flow batteries (RFBs). rsc.orgacs.org In these devices, phenothiazine derivatives can act as redox-active materials that store and release energy through electron transfer reactions.
Lithium-Ion Batteries (LIBs):
In LIBs, phenothiazine derivatives have been extensively investigated as redox shuttle additives for overcharge protection. rsc.orgrsc.org Overcharging can lead to battery degradation and safety hazards. A redox shuttle molecule, with an oxidation potential slightly above the normal end-of-charge voltage of the cathode, can prevent overcharging by being reversibly oxidized at the cathode and then reduced at the anode, effectively shuttling electrons and dissipating excess current. rsc.org
The electrochemical properties of phenothiazine derivatives can be tuned by introducing various substituents. While specific data for this compound is limited, studies on other derivatives provide insight into its potential performance. The electron-withdrawing nature of the methyl carboxylate group would likely increase the oxidation potential of the phenothiazine core, which could be beneficial for use with higher voltage cathode materials.
| Phenothiazine Derivative | Application | Key Findings | Reference |
|---|---|---|---|
| N-methylphenothiazine (MPT) | Redox shuttle in LIBs | Demonstrated effective overcharge protection. | researchgate.net |
| 10-Ethyl-phenothiazine (EPT) | Redox shuttle in LIBs | Successfully protected rechargeable lithium-ion cells from overcharge. | google.com |
| Phenothiazine Polymers | Cathode material | Can achieve high specific capacity and excellent cycling stability. | acs.orgresearchgate.net |
Redox Flow Batteries (RFBs):
Phenothiazine derivatives are also promising candidates for catholytes (positive electrolytes) in non-aqueous and aqueous RFBs. chemrxiv.orgnih.govresearchgate.net RFBs store energy in liquid electrolytes, offering scalability and design flexibility. The performance of a phenothiazine-based catholyte depends on its solubility, redox potential, and the stability of its oxidized radical cation form. chemrxiv.orgrsc.org
Chemo-Sensors and Biosensors based on this compound
The inherent fluorescence and electrochemical activity of the phenothiazine scaffold make it an excellent platform for the development of chemosensors and biosensors. nih.gov By functionalizing the phenothiazine core with specific recognition units, sensors with high sensitivity and selectivity for various analytes can be designed.
The sensing mechanism of phenothiazine-based probes often involves modulation of the intramolecular charge transfer (ICT) process or photoinduced electron transfer (PET). mdpi.com Upon interaction with an analyte, the electronic properties of the phenothiazine system are altered, leading to a detectable change in its fluorescence (color or intensity) or electrochemical signal.
While specific sensors based on this compound have not been widely reported, the extensive research on other phenothiazine derivatives highlights the potential of this compound. The phenothiazine unit can serve as the signaling reporter, and the methyl carboxylate group could either act as a recognition site itself or be a point for further functionalization to introduce specific analyte-binding moieties.
| Analyte | Sensing Principle | Key Features | Reference |
|---|---|---|---|
| Hydrazine | Turn-on fluorescence | Selective detection with a prominent fluorescence response. | nih.govnih.gov |
| Cyanide | Nucleophilic addition leading to color change | Allows for naked-eye detection. | mdpi.comresearchgate.net |
| Hydrogen Sulfide | Turn-on fluorescence via Michael addition | Effective for monitoring in biological and food samples. | rsc.org |
| Biothiols (e.g., Cysteine, Glutathione) | Turn-on fluorescence | Large Stokes shift and high sensitivity. | nih.gov |
| Uric Acid | Amperometric biosensor | Combines phenothiazine mediator with an enzyme. | nih.gov |
The development of sensors based on this compound would involve designing a system where the binding of a target analyte to or near the carboxylate group perturbs the electronic structure of the entire molecule, leading to a measurable signal. The electron-withdrawing nature of the ester could also influence the photophysical properties of the phenothiazine core, potentially leading to sensors with unique characteristics.
Conclusion and Future Perspectives for Methyl 10h Phenothiazine 1 Carboxylate Research
Synthesis of Current Academic Understanding
The academic understanding of Methyl 10H-phenothiazine-1-carboxylate is currently inferential, derived from the extensive body of research on its parent scaffold, phenothiazine (B1677639), and its variously substituted analogues. The phenothiazine core is a well-established electron-rich, tricyclic heterocyclic system characterized by a non-planar, butterfly-like conformation. researchgate.netwikipedia.org This inherent structure provides a foundation for its widespread use in medicinal chemistry and materials science. wikipedia.orgnih.govresearchgate.net
The introduction of a methyl group at the N-10 position, as seen in the related compound 10-methylphenothiazine (B72558), is known to influence the molecule's electronic properties and solubility while maintaining the core heterocyclic structure. researchgate.netchemicalbook.com Concurrently, the presence of a carboxylate group on the aromatic ring, such as in 10H-phenothiazine-1-carboxylic acid, introduces a site for further chemical modification and can significantly alter the molecule's polarity and potential for intermolecular interactions, such as hydrogen bonding. nih.gov
Therefore, this compound is understood to be a bifunctional derivative. It combines the established electron-donating character of the N-methylated phenothiazine core with the reactive and property-modulating potential of a C-1 carboxylate ester. This unique combination positions the compound as a potentially valuable, yet underexplored, building block in synthetic and materials chemistry.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the absence of dedicated research on the specific synthesis, characterization, and application of this compound. While synthetic routes to related compounds, such as those involving the reaction of 2-aminobenzenethiols with cyclohexanone (B45756) derivatives or the N-alkylation of phenothiazine, are documented, a direct and optimized synthesis for this specific isomer has not been reported in prominent literature. chemicalbook.comrsc.org
Consequently, a number of fundamental research avenues remain entirely unexplored:
Physicochemical Properties: There is no experimental data on its fundamental properties, including melting point, solubility in various solvents, and crystallographic structure.
Spectroscopic and Electrochemical Profile: Detailed analysis using NMR, IR, UV-Vis, and fluorescence spectroscopy is lacking. Its electrochemical behavior, particularly its oxidation potential, which is a key characteristic of phenothiazines, has not been investigated.
Material Science Applications: Its potential as a component in organic electronic devices, such as dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs), where phenothiazine derivatives often serve as strong electron donors, is unknown. researchgate.net
Pharmacological Screening: Given the broad biological activities of the phenothiazine family, from antipsychotic to anticancer agents, this specific derivative has not been screened for any potential therapeutic effects. nih.govnih.govnih.gov
Future Directions in this compound Derivatization
The dual functionality of this compound offers rich opportunities for chemical derivatization to create novel molecules with tailored properties. Future research could systematically explore these pathways. The ester group at the C-1 position is a prime handle for modification, allowing for the creation of amides, hydrazides, and other ester analogues. researchgate.net This approach is central to the molecular hybridization strategy, where the phenothiazine core is linked to other pharmacophores to create compounds with potentially synergistic activities. nih.gov
Further derivatization could also target the phenothiazine ring system itself.
| Derivatization Strategy | Potential Reagents/Reaction | Target Application Area | Rationale |
| Amide/Peptide Coupling | Amines, Amino Acids, Peptides | Medicinal Chemistry, Biomaterials | Introduce biocompatibility and specific biological targeting. nih.gov |
| Hydrazide Formation | Hydrazine (B178648) Hydrate | Synthetic Intermediates | Create precursors for novel heterocyclic systems (e.g., triazoles, pyrazoles). researchgate.net |
| Sulfur Oxidation | H₂O₂, m-CPBA | Materials Science, Medicinal Chemistry | Form the corresponding sulfoxide (B87167) or sulfone to tune electronic properties and biological activity. nih.gov |
| Electrophilic Aromatic Substitution | Halogenating agents (NBS, NCS) | Organic Electronics, Polymer Chemistry | Introduce additional functional groups (e.g., bromine) for cross-coupling reactions to build larger conjugated systems. |
| Reduction of Ester | LiAlH₄, DIBAL-H | Synthetic Chemistry | Convert the ester to a primary alcohol, providing a different functional handle for further reactions. |
Emerging Methodologies for Mechanistic and Application-Oriented Research
Advancing the study of this compound will benefit from a combination of computational and advanced experimental techniques. These methodologies can bridge the existing knowledge gaps and accelerate the discovery of potential applications.
| Methodology | Research Focus | Expected Outcome |
| Computational Chemistry (DFT) | Mechanistic Insight | Prediction of molecular geometry, electronic structure (HOMO/LUMO levels), and spectroscopic properties to guide experimental work. nih.gov |
| Cyclic Voltammetry (CV) | Application-Oriented (Materials) | Determination of redox potentials to assess its suitability as an electron donor in organic electronics. nih.gov |
| Single-Crystal X-ray Diffraction | Mechanistic Insight | Unambiguous determination of the solid-state structure, including the butterfly angle and intermolecular packing, which influences material properties. researchgate.net |
| High-Throughput Screening (HTS) | Application-Oriented (Biological) | Rapid screening against various biological targets (e.g., cancer cell lines, enzymes like cholinesterases) to identify potential bioactivity. nih.gov |
| Microwave-Assisted Synthesis | Synthetic Methodology | Optimization of reaction conditions for the synthesis and derivatization of the title compound, often leading to higher yields and shorter reaction times. mdpi.com |
Broader Impact of this compound Studies on Chemical Science
The systematic investigation of this compound would extend beyond the characterization of a single molecule. It would provide crucial structure-activity and structure-property relationship (SAR/SPR) data for the broader class of phenothiazine compounds. Understanding the combined electronic and steric effects of simultaneous N-10 methylation and C-1 carboxylation would enrich the fundamental knowledge of this important heterocyclic family.
Furthermore, should this compound or its derivatives prove effective in a particular application, such as in organic semiconductors or as a specific pharmacological agent, it could unlock a new subclass of phenothiazine-based materials or therapeutic leads. As a versatile bifunctional intermediate, the development of a scalable synthesis for this compound could also provide the chemical community with a valuable new tool for constructing complex molecular architectures.
Q & A
Q. What are the established synthetic routes for Methyl 10H-phenothiazine-1-carboxylate, and what are their key experimental parameters?
The synthesis often involves functionalizing the phenothiazine core through coupling or esterification reactions. For example:
- Sonogashira Coupling : A reaction between 10-ethynyl-10H-phenothiazine and aryl halides (e.g., 1-iodo-4-nitrobenzene) using Pd(PPh₃)₄ and CuI catalysts in a THF/triethylamine solvent system. However, yields can be low (e.g., 6.9% in one protocol) due to competing side reactions .
- Esterification : Conversion of phenothiazine carboxylic acid derivatives using methanol or ethanol under acidic conditions. Reaction conditions (temperature, solvent purity) significantly impact yield and purity .
Q. Key Parameters :
Q. How is this compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of dichloromethane solutions yields triclinic crystals (space group P1) suitable for analysis .
- Data Collection : MoKα radiation (λ = 0.22 Å) and numerical absorption correction (e.g., NUMABS).
- Refinement : SHELXL software for structure solution, with constrained H-atom positions. Typical refinement residuals: R = 0.037, wR = 0.100 .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell (Å, °) | a = 8.1891, α = 81.63 |
| Z | 2 |
| V (ų) | 781.4 |
Q. What reactivity patterns are observed in this compound derivatives?
The compound undergoes reactions typical of phenothiazines and esters:
- Nucleophilic Substitution : Reactivity at the carboxylate group with amines or hydrazines to form amides or hydrazides .
- Oxidation : Sulfur in the phenothiazine core can oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH) .
- Cyclization : Acid-catalyzed intramolecular reactions to form fused heterocycles, influenced by substituent electronic effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and properties of this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide catalyst selection and reaction pathways. For example, Colle-Salvetti correlation-energy models validate experimental kinetic data .
- Molecular Dynamics (MD) : Simulates solvent effects on crystallization, aiding in polymorph control .
Q. Key Findings :
Q. What experimental design challenges arise in studying this compound’s biological activity?
- Target Selectivity : Phenothiazines often bind multiple GPCRs (e.g., dopamine receptors). Docking studies (e.g., using PDB 2BXR) require rigorous negative controls to confirm specificity .
- Metabolic Stability : Ester groups are prone to hydrolysis in vivo. Stabilization strategies (e.g., prodrug formulations) must be validated via HPLC-MS pharmacokinetic assays .
Q. Methodological Solutions :
Q. How do crystallographic and spectroscopic data resolve contradictions in reported molecular conformations?
- Discrepancies : Some studies report planar phenothiazine cores, while others note non-planarity due to steric hindrance.
- Resolution : SC-XRD confirms non-planar conformations (e.g., dihedral angles >20° between rings), validated by DFT-optimized geometries .
- Spectroscopic Correlations : ¹H NMR coupling constants (J = 6.5–9.0 Hz) align with X-ray-derived torsion angles .
Q. What advanced techniques improve reproducibility in low-yield syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
